molecular formula C13H13BrN2OS B2642201 4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile CAS No. 2094839-62-8

4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile

Cat. No. B2642201
CAS RN: 2094839-62-8
M. Wt: 325.22
InChI Key: NPCHACAIBATSHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis. Generally, the bromophenyl group could be introduced via electrophilic aromatic substitution, the acetyl group via Friedel-Crafts acylation, and the carbonitrile group via a nitrile addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group is likely to be planar due to the structure of the benzene ring. The thiomorpholine ring would have a puckered conformation similar to other six-membered rings. The acetyl and carbonitrile groups would likely have a linear shape .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be substituted via electrophilic aromatic substitution. The acetyl group could undergo nucleophilic acyl substitution, and the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, the presence of the bromine atom and the nitrile group could increase the compound’s density and boiling point. The compound is likely to be soluble in organic solvents .

properties

IUPAC Name

4-[2-(3-bromophenyl)acetyl]thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCHACAIBATSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)CC2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Bromophenyl)acetyl]thiomorpholine-3-carbonitrile

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